molecular formula C12H13N3O2 B021547 4,6-Dimethoxy-N-phenylpyrimidin-2-amine CAS No. 110235-27-3

4,6-Dimethoxy-N-phenylpyrimidin-2-amine

Cat. No.: B021547
CAS No.: 110235-27-3
M. Wt: 231.25 g/mol
InChI Key: HLIGGTCDMPWFCH-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N-phenylpyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. This compound belongs to the 2-aminopyrimidine class, a privileged scaffold in drug discovery known for its ability to mimic the purine ring of ATP and interact with the catalytic domains of various kinases. Research Applications and Value Extensive research into structurally related 4,6-diarylpyrimidin-2-amine derivatives has demonstrated their potent anticancer properties. These compounds are investigated for their ability to inhibit key kinases involved in cell cycle progression and proliferation. For instance, one closely related derivative was identified as a selective inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase critical for mitotic entry and spindle assembly. Inhibition of AURKA by such compounds has been shown to reduce clonogenic survival, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in human colon cancer cells . The core pyrimidine structure is also being explored for targeting other kinases, such as ABL1 tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML), highlighting its broad potential in targeted cancer therapy development . Compound Data * CAS Number : 110235-27-3 * Molecular Formula : C 12 H 13 N 3 O 2 * Molecular Weight : 231.25 g/mol This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-8-11(17-2)15-12(14-10)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIGGTCDMPWFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575762
Record name 4,6-Dimethoxy-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110235-27-3
Record name 4,6-Dimethoxy-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum , the chemical shifts (δ) are predicted based on the electronic environment of the protons. The phenyl group protons would typically appear as a complex multiplet system in the aromatic region (approximately 7.0-7.6 ppm). The proton on the pyrimidine (B1678525) ring, being in an electron-deficient system, is expected to resonate at a lower field, likely around 5.5-6.0 ppm. The two methoxy (B1213986) groups (OCH₃) are chemically equivalent and would present as a sharp singlet at around 3.9-4.1 ppm, integrating to six protons. The amine (NH) proton would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the pyrimidine ring are expected to have distinct signals, with the carbon atom at the 2-position (bonded to three nitrogen atoms) appearing significantly downfield (around 160-165 ppm). The carbons at the 4 and 6-positions, bonded to the electronegative oxygen atoms of the methoxy groups, would also be downfield (likely in the range of 170 ppm). The carbon attached to the single proton on the pyrimidine ring would be observed at a higher field (around 80-85 ppm). The methoxy group carbons would give a signal around 53-55 ppm. The phenyl ring carbons would show a set of signals in the aromatic region (120-140 ppm).

Predicted NMR Data for 4,6-Dimethoxy-N-phenylpyrimidin-2-amine

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl-H ~7.0 - 7.6 Multiplet 5H C₆H₅
Pyrimidine-H ~5.7 Singlet 1H C5-H
Methoxy-H ~4.0 Singlet 6H 2 x OCH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Pyrimidine C2~162C-N(H)Ph
Pyrimidine C4, C6~171C-OCH₃
Pyrimidine C5~83C-H
Phenyl C (ipso)~140C-N
Phenyl C (ortho, meta, para)~120 - 129C₆H₅
Methoxy C~54OCH₃

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be characterized by several key vibrational bands. A prominent N-H stretching vibration for the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl and pyrimidine rings would appear around 3000-3100 cm⁻¹, while the C-H stretches of the methoxy groups would be observed just below 3000 cm⁻¹.

The spectrum would also show characteristic C=N and C=C stretching vibrations from the pyrimidine and phenyl rings in the 1500-1650 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups are expected around 1050-1250 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300 - 3500 Secondary Amine
Aromatic C-H Stretch 3000 - 3100 Phenyl & Pyrimidine Rings
Aliphatic C-H Stretch 2850 - 2960 Methoxy Groups
C=N / C=C Stretch 1500 - 1650 Pyrimidine & Phenyl Rings

Mass Spectrometry (MS, HRMS, EI-MS, HREI-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

For this compound (C₁₂H₁₃N₃O₂), the calculated molecular weight is approximately 231.25 g/mol . In an Electron Ionization Mass Spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 231. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of a methyl group (CH₃) from a methoxy moiety to give a fragment at m/z 216, or the loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 200. Cleavage of the C-N bond between the phenyl and amine groups is also a plausible fragmentation route.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Intermolecular Interactions

Single Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would yield a wealth of structural information.

This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, XRD would reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. Crucially, this technique elucidates the crystal packing and identifies intermolecular interactions, such as hydrogen bonding involving the amine N-H group and nitrogen atoms of the pyrimidine ring, as well as potential π-π stacking interactions between the aromatic rings. This information is vital for understanding the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The aromatic systems (pyrimidine and phenyl rings) in this compound contain π-electrons that can be excited to higher energy levels by absorbing UV or visible light.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The extended conjugation between the phenyl group, the amine linker, and the pyrimidine ring would likely result in absorption maxima (λ_max) in the UV region, potentially extending towards the visible range. The exact position of these maxima would be influenced by the solvent polarity. Photoluminescence studies, including fluorescence spectroscopy, could also be performed to investigate the compound's emissive properties upon excitation, providing insights into its potential applications in materials science.

Computational Chemistry and in Silico Research Methodologies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to determine molecular properties, offering a balance between accuracy and computational cost. scirp.org For 4,6-Dimethoxy-N-phenylpyrimidin-2-amine, DFT calculations can elucidate fundamental aspects of its molecular and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capacity.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capacity.

Bandgap (ΔE): The energy difference between the HOMO and LUMO levels is known as the bandgap. A small bandgap implies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This suggests that a charge transfer interaction can readily occur within the molecule. nih.gov

While specific DFT calculations for this compound are not detailed in the available literature, analysis of related structures shows that HOMO-LUMO energy gaps for similar aromatic amine compounds typically range from 3.4 to 3.6 eV. nih.gov Such calculations would provide a quantitative measure of the electronic activity of the title compound.

Table 1. Concepts in Frontier Molecular Orbital Analysis
ParameterDescriptionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability. Higher energy means a better electron donor.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability. Lower energy means a better electron acceptor.
Bandgap (ΔE = ELUMO - EHOMO)The energy difference between the LUMO and HOMO.Represents chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov An MEP surface is plotted over the molecule's electron density, using a color scale to indicate electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms (like oxygen or nitrogen). nih.govnih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms. nih.govresearchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) groups, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms of the phenyl and amino groups.

Global reactivity descriptors can be derived from HOMO and LUMO energy values to quantify the chemical reactivity and stability of a molecule. materialsciencejournal.org These descriptors provide a theoretical framework for understanding a compound's behavior in chemical reactions.

Table 2. Global Chemical Reactivity Descriptors Derived from DFT
DescriptorFormulaDescription
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons. nih.govmaterialsciencejournal.org
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electronic configuration; it is half the value of the bandgap. mdpi.com
Global Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of a species to accept electrons; a higher value indicates a better electrophile. materialsciencejournal.orgmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic excited states of molecules. materialsciencejournal.org This allows for the theoretical prediction of UV-Visible absorption spectra, including absorption maxima (λmax), oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). mdpi.com Comparing the theoretically simulated spectrum with experimental data helps in validating the computational model and assigning absorption bands to specific electronic transitions. materialsciencejournal.orgresearchgate.net For a molecule like this compound, TD-DFT could predict the absorption bands arising from electronic transitions within the pyrimidine and phenyl ring systems.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand ligand-protein interactions and to screen virtual libraries of compounds for potential biological activity.

While specific docking studies for this compound against the full range of targets are not extensively detailed in the searched literature, the N-phenylpyrimidin-2-amine scaffold is a well-established pharmacophore in the design of inhibitors for various protein kinases and other biological targets. Docking studies on derivatives containing this core structure reveal common interaction patterns that are likely relevant to the title compound.

Table 3. Summary of Molecular Docking Insights for the N-phenylpyrimidin-2-amine Scaffold with Biological Targets
Biological TargetTherapeutic AreaInteraction Insights for N-phenylpyrimidin-2-amine Derivatives
FLT3 (FMS-like tyrosine kinase-3)Oncology (Acute Myeloid Leukemia)Pyrimidine-based inhibitors often form crucial hydrogen bonds with hinge region residues like Cys694 in the ATP-binding site of FLT3. nih.gov The phenyl group typically occupies a hydrophobic pocket. nih.gov
CDK4/6 (Cyclin-dependent kinase 4/6)Oncology (Breast Cancer)N-phenylpyrimidin-2-amine derivatives are known to act as CDK4/6 inhibitors by occupying the ATP-binding pocket, where the pyrimidine core interacts with the hinge region of the kinase. nih.gov
DNA Gyrase & DHFR (Dihydrofolate reductase)AntibacterialWhile not specific to this scaffold, inhibitors of these bacterial enzymes often target their respective active sites to block DNA replication or folate synthesis. ekb.egmdpi.com Pyrimidine-containing molecules are known inhibitors of DHFR. ekb.eg
c-MetOncologyDocking studies of N-phenylpyrimidin-2-amine derivatives show interactions within the ATP-binding site of c-Met, indicating this scaffold is a viable starting point for potential inhibitors. nih.gov
ULK1 (UNC51-like kinase 1)Oncology, AutophagyDerivatives such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been designed as ULK1 inhibitors, with docking analyses confirming their binding mode in the kinase domain. nih.govresearchgate.net
Bcr-AblOncology (Chronic Myelogenous Leukemia)The aminopyrimidine core is a key feature of several Bcr-Abl inhibitors (e.g., Imatinib), where it forms hydrogen bonds in the ATP-binding site. Docking studies on related scaffolds confirm the importance of this moiety for kinase inhibition. researchgate.net

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. For derivatives of the N-phenylpyrimidin-2-amine scaffold, docking studies have been instrumental in elucidating their binding modes within the ATP-binding sites of various protein kinases, which are common targets for this class of compounds.

In studies of N-phenylpyrimidin-2-amine derivatives as potential c-Met kinase inhibitors, docking simulations have revealed common interaction patterns. These typically involve the pyrimidine core forming crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. The N-phenyl group often extends into a hydrophobic pocket, where its substituents can form additional favorable interactions. For instance, a lead compound from one study, compound 34a , demonstrated a clear interaction with the ATP-binding site of c-Met in docking simulations, which supported its potent inhibitory activity (IC50: 15.0 nM) nih.gov.

Similarly, when investigating 4,6-diarylpyrimidin-2-amine derivatives as Aurora kinase A (AURKA) inhibitors, in silico docking experiments were performed to understand the molecular binding mode. The binding energies for the complexes between AURKA and a lead compound ranged from -16.72 to -11.63 kcal/mol, indicating a strong predicted affinity nih.gov. These computational results suggest that the 4,6-dimethoxy substituents on the core "this compound" would likely occupy positions within the ATP binding pocket, influencing binding affinity through steric and electronic effects.

The predicted binding affinities and key interactions for several N-phenylpyrimidin-2-amine analogs with their respective kinase targets are summarized in the table below.

Target KinaseDerivative TypeKey Interacting ResiduesPredicted Binding Affinity/ScoreReference
c-MetN-phenylpyrimidin-2-amineHinge Region Amino AcidsIC50: 15.0 nM (for lead compound) nih.gov
CDK2/CDK44-substituted N-phenylpyrimidin-2-amineGln85, Asp86, Lys89 (CDK2); Glu144, Asn145 (CDK4)Not specified nih.gov
Aurora Kinase A4,6-diphenylpyrimidin-2-amineNot specified-11.63 to -16.72 kcal/mol nih.gov
FMS-like tyrosine kinase-3 (FLT3)N-phenylpyrimidine-4-amineK644, C694, F691, E692, N701, D829, F830Not specified mdpi.com

Complementary Role with Structure-Activity Relationship Studies

In silico predictions of binding modes and affinities play a crucial complementary role in understanding and rationalizing experimentally derived structure-activity relationships (SAR). By visualizing how a series of analogs bind to a target, researchers can explain why certain structural modifications enhance or diminish biological activity.

For example, the development of novel N-phenylpyrimidin-2-amine derivatives as c-Met inhibitors was guided by both synthesis and docking studies nih.gov. The computational models helped to explain the SAR data, providing a structural basis for the observed activities. This synergy allows for a more rational design of subsequent generations of inhibitors, where modifications are proposed based on predicted improvements in binding interactions, such as adding a group to form a new hydrogen bond or to better fill a hydrophobic pocket nih.govnih.gov.

In the context of designing dual EGFR and VEGFR-2 inhibitors based on a pyrimidine scaffold, molecular docking was used alongside SAR analysis to guide the design of new derivatives. The computational studies helped to rationalize the promising results and direct the synthesis of more potent drug candidates nih.gov. This integrated approach, combining computational prediction with empirical SAR, is a powerful strategy in modern drug discovery, ensuring that synthetic efforts are focused on compounds with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental to medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological effects. For the N-phenylpyrimidin-2-amine class of compounds, these studies have been pivotal in optimizing potency and selectivity.

Identification of Structural Determinants for Biological Activity

SAR studies on various pyrimidine derivatives have established several key structural requirements for activity, particularly as kinase inhibitors researchgate.netresearchgate.net. The general pharmacophore for this class includes:

A Heterocyclic Core: The pyrimidine ring is crucial, often acting as a scaffold and forming hydrogen bonds with the kinase hinge region mdpi.com.

Substituents at the 2-position: The N-phenyl-amine group at this position is a common feature. The nature and substitution pattern on the phenyl ring significantly modulate activity, often by interacting with hydrophobic pockets in the target enzyme nih.gov.

Substituents at the 4- and 6-positions: These positions are critical for tuning potency and selectivity. In many kinase inhibitors, these positions are substituted with aryl or other groups that can access specific sub-pockets of the ATP-binding site nih.gov. For "this compound," the methoxy groups at these positions are expected to influence solubility, metabolic stability, and direct interactions within the binding site. SAR studies on related 4,6-diaryl-2-pyrimidinamine derivatives showed that hydrophobic substituents and specific aromatic groups (like 1-naphthalenyl) at these positions could increase activity nih.gov.

3D-QSAR Models for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the 3D properties of a series of molecules.

For 4-substituted N-phenylpyrimidin-2-amine derivatives targeting CDK2 and CDK4, 3D-QSAR models were successfully developed nih.gov. These models yielded high internal and external validation statistics, indicating a strong capability to predict the bioactivities of new inhibitors. The CoMFA and CoMSIA contour maps generated from these studies provide a visual representation of the structural requirements for activity. For instance, the maps might highlight regions where bulky groups are favored (steric field) or where positive or negative charges would be beneficial (electrostatic field) nih.govmdpi.com.

A study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors also produced robust CoMFA and CoMSIA models, which emphasized the importance of electrostatic, hydrophobic, and hydrogen-bond donor fields for inhibitory activity nih.gov. These models serve as powerful predictive tools to estimate the activity of newly designed compounds prior to their synthesis, thereby prioritizing the most promising candidates.

The statistical robustness of various 3D-QSAR models developed for pyrimidine-based inhibitors is highlighted in the table below.

3D-QSAR ModelTargetq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r² (External Validation)Reference
CoMFACDK2/CDK4HighHighGood nih.gov
CoMSIACDK2/CDK4HighHighGood nih.gov
CoMFAFLT30.8020.9830.698 mdpi.com
CoMSIAFLT30.7250.9650.668 mdpi.com
CoMFALSD10.8020.979Not specified nih.gov
CoMSIALSD10.7990.982Not specified nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect dovepress.comresearchgate.net. For pyrimidine-based inhibitors, a typical pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings nih.govnih.gov.

A five-point pharmacophore model was developed for a series of 2-phenylpyrimidine analogues acting as selective PDE4B inhibitors. This model was then used to build a statistically significant 3D-QSAR model, demonstrating the synergy between these two techniques nih.gov. Such models are invaluable for virtual screening of large compound libraries to identify novel hits with the desired pharmacophoric features. They also provide clear and intuitive principles for ligand design, guiding chemists in modifying a lead compound to better match the ideal pharmacophoric pattern and thus improve its activity and selectivity nih.govresearchgate.net.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis

While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time.

MD simulations have been applied to N-phenylpyrimidin-2-amine derivatives to validate docking poses and analyze the stability of key interactions nih.govnih.gov. For instance, a 10-nanosecond MD simulation was used to confirm the stability of a 2-phenylpyrimidine inhibitor within the active site of its target, confirming the presumed active conformation predicted by docking nih.gov.

In a study on CDK2/CDK4 inhibitors, MD simulations and binding free energy calculations (like MM-PBSA) were used to understand the basis for selective inhibition. The simulations revealed that interactions with specific residues (Gln85, Asp86, and Lys89 in CDK2) were critical for selective CDK2 inhibition, providing a deeper understanding that goes beyond static docking nih.gov. Similarly, MD simulations of N-phenylpyrimidine-4-amine derivatives with FLT3 provided crucial information on the stability of the protein-ligand complexes mdpi.com. These dynamic analyses are essential for confirming that the interactions predicted by static models are maintained in a more physiologically realistic, dynamic environment.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

Evaluation of Drug-Likeness and Pharmacokinetic Profiles

No specific data from computational models on the drug-likeness or pharmacokinetic profile of this compound is available in the reviewed literature. Parameters such as Lipinski's rule of five, topological polar surface area (TPSA), solubility, and absorption predictions have not been published for this compound.

Prediction of Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450 isoforms)

There are no available in silico studies predicting the metabolic pathways of this compound. Consequently, information regarding its potential interactions with Cytochrome P450 (CYP) isoforms, including which enzymes might be responsible for its metabolism or whether it may act as an inhibitor or inducer of these enzymes, is not documented.

Investigation of Biological Mechanisms and Cellular Pathway Modulation

Inhibition of Kinase Activity

Kinases are crucial enzymes that regulate a vast array of cellular functions, and their dysregulation is a hallmark of many cancers. The N-phenylpyrimidin-2-amine scaffold has proven to be a versatile template for designing inhibitors that target various protein kinases with a high degree of potency and selectivity.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. nih.gov Mutations in the FLT3 gene, especially internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov

A series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have been developed as potent and selective FLT3 inhibitors. nih.gov Certain compounds from this series have demonstrated the ability to suppress a range of mutated FLT3 kinases, including the ITD and D835Y mutants, the latter of which is linked to acquired drug resistance. nih.gov In mechanistic studies using FLT3-ITD-harboring MV4-11 cells, these inhibitors were found to decrease the phosphorylation of key downstream effectors of FLT3. nih.gov

The inhibition of hyperactive FLT3 interrupts several intracellular signaling pathways. nih.gov A key pathway involves the Signal Transducer and Activator of Transcription 5 (STAT5). The robust activation of STAT5 by FLT3-ITD is a mechanism of resistance to certain therapies. nih.govresearchgate.net FLT3-ITD induces the expression of Pim kinases through STAT5 activation. nih.gov These Pim kinases, in turn, protect the mTORC1/4EBP1/Mcl-1 pathway, conferring resistance to PI3K/Akt pathway inhibitors. nih.govresearchgate.net By inhibiting FLT3, the pyrimidine (B1678525) derivatives can diminish this STAT5-mediated signaling. This leads to the downregulation of the mTORC1 pathway, which controls protein synthesis through the phosphorylation of targets like the ribosomal protein S6 (S6RP, a downstream effector of S6 Kinase) and the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4EBP1). nih.govnih.govresearchgate.net The AKT pathway is also a critical downstream effector of FLT3, and its inhibition is a key consequence of targeting the receptor. nih.gov

Derivative ClassTarget KinaseDownstream Effectors ModulatedCell Line ModelKey Finding
4-Azaaryl-N-phenylpyrimidin-2-amineFLT3 (including ITD and D835Y mutants)STAT5, AKT, mTORC1 pathway (S6RP, eIF4E)MV4-11, MOLM-13Diminishes phosphorylation of downstream effectors and induces apoptosis. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon activation, stimulates signaling pathways controlling cell proliferation, survival, and differentiation. chemrxiv.orgmdpi.com Its abnormal activation is linked to the progression of many cancer types, making it a prime target for therapy. mdpi.comnih.govnih.gov

4-Aryl-N-phenylpyrimidin-2-amine derivatives have been identified as effective EGFR inhibitors. nih.gov For instance, the compound 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide was confirmed as an EGFR inhibitor with an IC50 value of 22 nM against the tyrosine kinase activity of EGFR. nih.gov In cholangiocarcinoma (CCA) cell lines, which often overexpress EGFR, this compound suppressed the basal expression of EGFR and inhibited cell migration stimulated by EGF. nih.gov

Furthermore, 4,6-pyrimidinediamine derivatives have been designed as dual inhibitors targeting both EGFR and Fibroblast Growth Factor Receptor (FGFR). nih.gov This dual-inhibition strategy is aimed at overcoming resistance to EGFR inhibitors that can arise from the activation of alternative signaling pathways like the FGF2-FGFR1 autocrine loop in non-small cell lung cancer (NSCLC). nih.gov One such dual inhibitor, BZF 2, significantly inhibited cell proliferation, migration, and induced apoptosis and cell cycle arrest in NSCLC cell lines. nih.gov

Derivative ClassTarget KinaseIC50 ValueCell Line ModelKey Finding
4-Aryl-N-phenylpyrimidin-2-amineEGFR22 nMKKU-100, KKU-452, KKU-M156 (CCA)Potent anti-cancer activities through modulation of EGFR signaling. nih.gov
4,6-PyrimidinediamineEGFR/FGFR (dual)0.93 µM (HCC827 GR), 2.11 µM (H226)H226, HCC827 GR (NSCLC)Overcomes resistance by dual pathway inhibition. nih.gov

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a fundamental aspect of cancer. nih.govnih.govnih.gov Selective inhibition of CDK4 and CDK6, which control the G1 to S phase transition, has become a successful strategy in cancer therapy. nih.govnih.gov

The pyrimidine scaffold is central to many CDK inhibitors. sigmaaldrich.com For example, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold was developed to create potent and selective CDK4/6 inhibitors. nih.gov These third-generation inhibitors can induce G1 cell cycle arrest. nih.gov The development of these selective inhibitors is crucial to balance efficacy with toxicity, a challenge faced by non-specific CDK inhibitors. nih.gov

CDK2 is another critical regulator of the cell cycle, and its aberrant activity is linked to various cancers and resistance to CDK4/6 inhibitors. mdpi.com N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been discovered as a novel class of potent and selective CDK2 inhibitors. mdpi.com One lead compound from this series displayed potent CDK2 inhibition (Ki = 0.005 µM) and sub-micromolar antiproliferative activity across a panel of cancer cell lines. mdpi.com Mechanistic studies showed that this compound reduced the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2, leading to cell cycle arrest and apoptosis. mdpi.com Interestingly, some clinical CDK4/6 inhibitors can also indirectly inhibit CDK2 by causing the p21 inhibitor protein to dissociate from CDK4 complexes and subsequently bind to and inhibit CDK2 complexes. researchgate.net

Derivative ClassTarget Kinase(s)Ki ValueMechanism of Action
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4/64 nM (CDK4), 30 nM (CDK6)Selective inhibition leading to G1 cell cycle arrest. nih.gov
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK20.005 µMPotent and selective inhibition, reducing Rb phosphorylation. mdpi.com

The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that is the primary cause of chronic myelogenous leukemia (CML). nih.govresearchgate.net Inhibition of this kinase is a highly successful therapeutic strategy for CML. nih.gov

Recent research has explored 2-amino-4,6-diarylpyrimidine derivatives as inhibitors of the ABL1 tyrosine kinase. nih.gov In a study, a series of these compounds were synthesized and tested for their anticancer activity against the human CML cell line K562, which expresses Bcr-Abl. One compound demonstrated significant inhibition against both K562 cells (IC50 = 8.77 µM) and the ABL1 tyrosine kinase (IC50 = 3.35 µM). nih.gov Molecular docking studies indicated that these compounds could form stable interactions within the active site of the ABL1 enzyme, suggesting their potential as Bcr-Abl inhibitors. nih.gov

The versatility of the N-phenylpyrimidin-2-amine scaffold allows for its adaptation to target a wide range of other kinases involved in cancer.

Aurora Kinases: These are serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to cancer. nih.gov A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases. nih.gov The lead compound from this series, CYC116, inhibited Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively, leading to mitotic failure, polyploidy, and cell death. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Some multi-target kinase inhibitors based on different scaffolds have shown activity against VEGFR2 alongside other kinases like EGFR. mdpi.com The compound CYC116 also acts as a VEGFR2 inhibitor. nih.gov

HER2: Human Epidermal Growth Factor Receptor 2 is another member of the EGFR family. Second-generation EGFR inhibitors were often designed to also inhibit HER2 to overcome resistance. mdpi.com

While the provided citations focus heavily on Aurora Kinases and VEGFR2 as additional targets for pyrimidine-based inhibitors, the broader chemical class of kinase inhibitors to which this scaffold belongs has been shown to target other kinases such as ALK, ULK1, Rho-associated protein kinase, and Glycogen Synthase Kinase 3 in various contexts, though specific data for 4,6-Dimethoxy-N-phenylpyrimidin-2-amine derivatives against these latter targets is not detailed in the supplied search results.

Derivative ClassTarget KinaseKi or IC50 ValueSignificance
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (e.g., CYC116)Aurora A/BKi = 8.0 nM (A), 9.2 nM (B)Inhibits mitosis, leading to polyploidy and apoptosis. nih.gov
CYC116VEGFR2Not specifiedPossesses anti-angiogenic potential. nih.gov

Modulation of Cellular Processes in Cancer Research Models

The inhibition of specific kinase pathways by derivatives of this compound translates into profound effects on cellular processes, primarily through the induction of cell cycle arrest and apoptosis. nih.gov

In studies involving FLT3 inhibitors, treatment of FLT3-ITD-positive AML cells led to the induction of apoptosis, confirming that the anti-proliferative action was mediated by targeting the mutated kinase. nih.gov Similarly, dual EGFR/FGFR inhibitors were shown to induce both apoptosis and cell cycle arrest in NSCLC cells. nih.gov

The Aurora kinase inhibitor CYC116 was shown to cause cell death following mitotic failure and an increase in polyploidy. nih.gov Another derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, which also inhibits Aurora kinases, was found to arrest the cell cycle at the G2/M phase and trigger caspase-mediated apoptotic cell death in colon cancer cells. nih.gov

CDK2 inhibitors derived from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold were also shown to arrest the cell cycle, specifically at the S and G2/M phases, and induce apoptosis in ovarian cancer cells. mdpi.com These findings collectively demonstrate that the N-phenylpyrimidin-2-amine core structure is a valuable pharmacophore for developing anticancer agents that function by disrupting fundamental cellular processes required for tumor growth and survival. nih.gov

Induction of Apoptosis Pathways

No direct research has been published detailing the induction of apoptosis pathways by this compound. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Research on a structurally related compound, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, has shown that it can induce apoptosis in non-small cell lung cancer cells. nih.gov Furthermore, other pyrimidine derivatives have been found to trigger apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. mdpi.comnih.gov However, without specific studies on this compound, its ability to induce apoptosis and the specific pathways involved remain unknown.

Cell Cycle Arrest

There is currently no available scientific literature that has investigated the effect of this compound on the cell cycle of any cancer cell line. Cell cycle arrest at specific phases (e.g., G1, S, or G2/M) is a common mechanism of action for anti-proliferative compounds. For example, a study on a different pyrimidine derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, demonstrated the ability to cause cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells. nih.gov Another novel benzoylurea (B1208200) derivative containing a pyrimidine moiety was also reported to induce cell-cycle arrest. nih.gov These examples highlight a potential mechanism for this class of compounds, but specific data for this compound is absent.

Downregulation of DNA Damage Response (DDR) Genes

A search of the scientific literature did not reveal any studies investigating the effect of this compound on the DNA Damage Response (DDR) pathway or the expression of DDR genes. The DDR is a critical cellular network that detects and repairs DNA damage, and its inhibition can be a therapeutic strategy to enhance the efficacy of cancer treatments. While some pyrimidine analogs have been shown to influence DNA repair pathways, no such data exists for the specific compound . mdpi.com

Tubulin Inhibitory Activity

No studies have been published that specifically measure the tubulin inhibitory activity of this compound. Tubulin is a key component of microtubules, and its inhibition can disrupt cell division, making it a target for anti-cancer drugs. Research has shown that certain heterocyclic-fused pyrimidines can act as potent tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. nih.gov This suggests that the pyrimidine scaffold can be a basis for developing such inhibitors, but experimental validation for this compound is lacking.

Inhibition of Cell Invasion and Migration

There is no available research on the effects of this compound on the invasion and migration of cancer cells. The inhibition of these processes is crucial in preventing metastasis. While various chemical compounds are studied for their anti-metastatic properties, no such investigation has been reported for this compound.

Antimicrobial Action and Mechanisms

A review of the literature found no specific studies on the antimicrobial action and mechanisms of this compound. The pyrimidine core is present in many compounds with demonstrated antimicrobial properties against a range of bacteria and fungi. nih.govnih.gov For instance, a study on novel substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives, which share a dimethoxy-N-phenyl-amine structure but with a triazine core, reported antibacterial and antifungal activities. researchgate.net However, the antimicrobial potential of the specific pyrimidine compound, this compound, has not been reported.

Table 2: Summary of Investigated Biological Mechanisms for this compound

Biological Mechanism Finding
Anti-proliferative Activity No data available for specified cell lines.
Induction of Apoptosis No direct evidence found.
Cell Cycle Arrest No specific studies identified.
Downregulation of DDR Genes No research data available.
Tubulin Inhibitory Activity Not specifically investigated.
Inhibition of Cell Invasion No data available.

| Antimicrobial Action | Not specifically investigated. |

Antibacterial and Antifungal Activity against Specific Pathogens

Derivatives of pyrimidine have been a focal point in the search for new antimicrobial agents. The structural motif of 4,6-dimethoxypyrimidine (B185312), in particular, has been incorporated into various molecules to assess their efficacy against a range of pathogens.

Studies on novel pyrimidine derivatives have demonstrated their potential antifungal activities. nih.gov While research on the specific compound this compound is part of a broader exploration of this chemical class, related structures have shown notable effects. For instance, various substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives were synthesized and screened for their activity against bacterial species such as Staphylococcus aureus and Escherichia coli, and fungal species including Candida albicans and Aspergillus niger. researchgate.net

The broader class of substituted pyrimidines has been shown to effectively inhibit the growth and biofilm formation of Staphylococcus aureus. nih.gov This suggests that the pyrimidine scaffold is a promising starting point for developing agents against this pathogen. The activity of such compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Below is a table summarizing the antimicrobial activities of related pyrimidine and triazine derivatives against various pathogens, illustrating the potential of this chemical class.

Compound ClassPathogenActivity
Substituted PyrimidinesStaphylococcus aureusInhibition of planktonic cell viability and biofilm formation. nih.gov
4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine DerivativesStaphylococcus aureusAntibacterial activity observed. researchgate.net
4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine DerivativesEscherichia coliAntibacterial activity observed. researchgate.net
4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine DerivativesCandida albicansAntifungal activity observed. researchgate.net
4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine DerivativesAspergillus nigerAntifungal activity observed. researchgate.net
Novel Pyrimidine DerivativesVarious FungiAntifungal activities investigated. nih.gov

Inhibition of Bacterial Enzymes

The antibacterial action of compounds is often traced to their ability to inhibit essential bacterial enzymes. The pyrimidine scaffold is a known component of inhibitors for several key bacterial enzymes.

DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to cell death. nih.gov While many DNA gyrase inhibitors are fluoroquinolones, other chemical classes, including N-phenylpyrrolamides, have been developed as potent inhibitors that target the ATP-binding site on the GyrB subunit. nih.govrsc.org The development of novel inhibitors for this validated target is an active area of research. als-journal.com

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of essential cellular components. mdpi.com Inhibition of bacterial DHFR leads to cell death. mdpi.com 2,4-diaminopyrimidine (B92962) is a well-conserved moiety among DHFR inhibitors, and its derivatives have been evaluated for potency against bacteria like Bacillus anthracis and Staphylococcus aureus. nih.gov

MurA: The MurA enzyme is essential for the biosynthesis of the bacterial cell wall, a structure not present in mammals, making it an attractive target for antibiotics. mdpi.comresearchgate.net It catalyzes the first committed step in peptidoglycan synthesis. frontiersin.org The antibiotic fosfomycin (B1673569) is a known covalent inhibitor of MurA. frontiersin.org Research into new MurA inhibitors has explored various chemical classes, including diterpenes. nih.gov

Penicillin-Binding Proteins (PBPs): PBPs are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. nih.gov Inhibition of these enzymes, famously by β-lactam antibiotics, weakens the cell wall and leads to lysis. nih.gov The development of new PBP inhibitors is a key strategy to combat antibiotic resistance. nih.gov

Efflux Pump Inhibition

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance. nih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. mdpi.com Various chemical scaffolds, such as 11H-pyrido[2,1-b]quinazolin-11-one analogues, have been investigated as potential efflux pump inhibitors in mycobacteria. researchgate.net While the direct action of this compound on these pumps has not been extensively detailed, the broader search for efflux pump inhibitors includes a wide array of heterocyclic compounds. nih.gov

Other Enzyme Inhibitory Mechanisms

Beyond direct antimicrobial targets, the pyrimidine scaffold has been explored for its inhibitory activity against other enzymes relevant to human health and disease.

Beta-Glucuronidase Inhibition

Beta-glucuronidase is an enzyme whose increased activity is associated with pathological conditions such as colon cancer. semanticscholar.org Therefore, its inhibition is a significant area of therapeutic research. researchgate.netnih.gov A study focusing on 2-aminopyrimidine (B69317) derivatives identified them as a new class of β-glucuronidase inhibitors. semanticscholar.org In this research, several synthesized compounds showed potent inhibitory activity, with some being significantly more effective than the standard inhibitor, D-saccharic acid 1,4-lactone. semanticscholar.orgresearchgate.net The potential of these compounds to alleviate chemotherapy-induced gastrointestinal toxicity by inhibiting gut bacterial β-glucuronidase is also an area of active investigation. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, playing a crucial role in epigenetic regulation of gene expression. nih.gov The aberrant activity of HDACs is frequently observed in cancer cells, making HDAC inhibitors a new class of chemotherapy agents. nih.govceon.rs Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. nih.gov Research has shown that NRF2-activated lung cancer cells exhibit a particular sensitivity to the inhibition of class I HDACs. nih.gov While a wide variety of chemical structures have been explored as HDAC inhibitors, specific data on this compound in this context is limited.

Notum Inhibition

Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by deacylating Wnt proteins. nih.gov The inhibition of Notum has emerged as a potential therapeutic strategy for conditions like colorectal cancer and Alzheimer's disease, as well as for promoting bone formation. nih.govnih.gov The discovery of small-molecule inhibitors of Notum has been pursued through various strategies, including high-throughput screening and fragment-based screening. nih.gov Currently, there is no specific research linking this compound to the inhibition of Notum.

USP1/UAF1 Deubiquitinase Inhibition

This compound, identified as ML323, is a potent and highly selective inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its associated factor UAF1 (USP1-Associated Factor 1) complex. nih.govresearchgate.net This complex plays a crucial role in the DNA damage response, making it a significant target for anticancer therapies. researchgate.net The inhibition of USP1/UAF1 by ML323 has been shown to disrupt key cellular processes involved in DNA repair, such as the translesion synthesis and Fanconi anemia pathways. nih.gov

The mechanism of inhibition is noncompetitive, suggesting that ML323 binds to a site other than the active site of the USP1/UAF1 complex. nih.gov This allosteric modulation of the enzyme's activity leads to a decrease in the deubiquitination of key protein targets. researchgate.net Specifically, treatment with inhibitors of USP1/UAF1 leads to an increase in the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2) proteins. researchgate.netnih.gov The accumulation of the ubiquitinated forms of these proteins is a direct consequence of the inhibition of the deubiquitinase activity of the USP1/UAF1 complex. researchgate.net

Research has demonstrated that ML323 potentiates the cytotoxicity of cisplatin, a platinum-based chemotherapy agent, in non-small cell lung cancer and osteosarcoma cells. nih.govresearchgate.net This synergistic effect highlights the potential of USP1/UAF1 inhibitors to overcome resistance to conventional anticancer drugs. nih.gov The development of ML323 and related compounds has established the druggability of the USP1/UAF1 deubiquitinase complex as a molecular target for cancer therapy. researchgate.net

Table 1: Inhibitory Activity of this compound (ML323) and other inhibitors on USP1/UAF1

Inhibitor IC50 (USP1/UAF1) Inhibition Mechanism Key Cellular Effects
This compound (ML323) 76 nM researchgate.net Noncompetitive nih.gov Increased monoubiquitination of PCNA and FANCD2 researchgate.netnih.gov
Pimozide 2 µM researchgate.net Noncompetitive nih.gov Increased monoubiquitination of PCNA and FANCD2 nih.gov
GW7647 5 µM researchgate.net Noncompetitive nih.gov Increased monoubiquitination of PCNA and FANCD2 nih.gov
SJB2-043 0.544 µM researchgate.net Not Specified Not Specified
C527 0.88 µM researchgate.net Not Specified Not Specified

AP-1 and NF-kappaB Dual Inhibition

Information regarding the dual inhibition of Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-kappaB) by this compound is not available in the provided search results. One of the search results mentions that R-flurbiprofen inhibits the DNA binding activity of AP-1 and NF-kB, but this is a different compound. nih.gov

Conclusion and Future Perspectives in Pyrimidine Research

Summary of Current Research Landscape for 4,6-Dimethoxy-N-phenylpyrimidin-2-amine and its Analogs

The chemical compound this compound belongs to the pyrimidine (B1678525) class of heterocyclic organic molecules, which are of significant interest in medicinal chemistry. gsconlinepress.comontosight.ai Pyrimidines are considered "privileged scaffolds" because their core structure appears in a multitude of biologically active compounds and approved drugs. ekb.egnih.gov The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often improves the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govmdpi.com

While specific research focusing exclusively on this compound is not extensively detailed in publicly available literature, the broader class of N-phenylpyrimidin-2-amine and 4,6-disubstituted-2-aminopyrimidine derivatives is a highly active area of investigation. ontosight.airesearchgate.net Research on analogs demonstrates that this structural framework is a cornerstone for developing targeted therapies, particularly in oncology.

Derivatives of 2-aminopyrimidine (B69317) are widely investigated for their potential to inhibit various protein kinases, enzymes that are often dysregulated in cancer. nih.gov For instance, various 4,6-diarylpyrimidin-2-amine analogs have been synthesized and evaluated as inhibitors of Aurora kinase A and ABL1 tyrosine kinase, both of which are crucial targets in cancer treatment. nih.govrsc.org Studies show that modifications to the aryl groups at the 4 and 6 positions, as well as substitutions on the N-phenyl ring, can significantly influence the compound's inhibitory potency and selectivity. rsc.org The anticancer activity of these compounds is often evaluated against various cancer cell lines, with some derivatives demonstrating potent inhibition at micromolar concentrations. nih.govrsc.org

The research landscape indicates that the 4,6-dimethoxy substitution pattern on the pyrimidine ring, combined with the N-phenyl group at the 2-amino position, provides a key molecular backbone. This scaffold serves as a versatile starting point for creating extensive libraries of compounds for screening against diverse biological targets, including those relevant to cancer, inflammation, and infectious diseases. nih.govgsconlinepress.comtandfonline.com

Table 1: Biological Activity of Selected 2-Amino-4,6-diarylpyrimidine Analogs Data represents findings for structurally related compounds to illustrate the potential of the core scaffold.

Compound IDStructureTargetActivity (IC₅₀ in µM)Reference
1e 2-amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)pyrimidineK562 Cancer Cells8.77 ± 0.55 rsc.org
1e 2-amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)pyrimidineABL1 Tyrosine Kinase3.35 ± 0.58 rsc.org
1g 2-amino-4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidineK562 Cancer Cells10.12 ± 0.72 rsc.org
1g 2-amino-4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidineABL1 Tyrosine Kinase4.81 ± 0.63 rsc.org

Identification of Promising Research Avenues

Based on the current understanding of pyrimidine chemistry, several promising research avenues can be identified for this compound and its derivatives.

Kinase Inhibitor Development: A primary avenue is the systematic exploration of this compound as a scaffold for novel kinase inhibitors. Given the success of related 2-aminopyrimidines, a focused research program could synthesize a library of analogs by modifying the substituents on the N-phenyl ring. nih.govnih.gov These new compounds could be screened against a panel of cancer-relevant kinases (e.g., EGFR, PLK4, ABL1) to identify potent and selective inhibitors. ekb.egrsc.orgnih.gov Structure-activity relationship (SAR) studies would be crucial to determine how different chemical groups affect biological activity, guiding the design of more effective anticancer agents. nih.gov

Exploration of Other Therapeutic Areas: The biological activities of pyrimidine derivatives are not limited to cancer. tandfonline.com Promising research could investigate the potential of this compound analogs as anti-inflammatory, antimicrobial, antiviral, or neuroprotective agents. gsconlinepress.commdpi.com For example, studies on related compounds have shown inhibition of nitric oxide (NO) and interleukin 6 (IL-6), suggesting potential applications in treating inflammatory conditions like acute lung injury. mdpi.com

Investigation of Photophysical Properties: Some heterocyclic compounds with similar structures, such as 2-amino-4,6-diphenylnicotinonitriles, have demonstrated interesting photophysical (fluorescent) properties. mdpi.com A novel research direction would be to characterize the absorption and emission spectra of this compound and its derivatives. This could lead to their development as fluorescent probes for biological imaging or as functional components in advanced materials like organic light-emitting diodes (OLEDs).

Agrochemical Applications: The pyrimidine core is also present in various herbicides and plant growth regulators. gsconlinepress.com An unexplored but potentially valuable research avenue would be to screen this compound and its analogs for activity in agricultural applications, which could lead to the development of new crop protection agents.

Broader Implications of Pyrimidine Chemistry in Modern Scientific Research

The study of compounds like this compound is a microcosm of the broader significance of pyrimidine chemistry in science. The pyrimidine scaffold is one of the most vital heterocyclic systems, fundamentally embedded in the chemistry of life itself as components of the nucleic acids DNA and RNA (cytosine, thymine, and uracil). ontosight.aigsconlinepress.com This natural precedent has made pyrimidine derivatives a focal point of drug discovery for over a century. nih.gov

The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects. mdpi.com This synthetic tractability has led to the development of a vast number of drugs targeting a wide array of diseases, including bacterial infections (e.g., Trimethoprim), viral infections (e.g., Rilpivirine), and various cancers (e.g., Imatinib, Osimertinib). tandfonline.com

Modern research continues to leverage the pyrimidine core to tackle contemporary health challenges. ekb.eg Its role in creating targeted cancer therapies, developing new agents to combat antibiotic resistance, and designing molecules to treat complex neurological disorders underscores its enduring importance. nih.govgsconlinepress.com The ongoing exploration of pyrimidine-based compounds promises to yield novel therapeutics and advanced materials, highlighting that this "privileged scaffold" will continue to be a cornerstone of innovation in medicinal chemistry and materials science for the foreseeable future. ekb.eg

Q & A

Q. What are the recommended methods for synthesizing 4,6-Dimethoxy-N-phenylpyrimidin-2-amine in a laboratory setting?

A robust synthetic route involves nucleophilic aromatic substitution. React 2-chloro-4,6-dimethoxypyrimidine with aniline in ethanol under reflux (12–24 hours) with a base like K₂CO₃. Purify via column chromatography (ethyl acetate/hexane gradient) or recrystallization. This method is analogous to protocols for related pyrimidines, ensuring high yields (70–85%) and purity (>95%) .

Q. How can researchers determine the crystal structure of this compound using X-ray crystallography?

Key steps include:

Crystal growth : Use slow evaporation of chloroform/acetone (1:5 v/v) .

Data collection : Employ Mo/Kα radiation at 100 K.

Structure solution : Use direct methods (SHELXS) and refine with SHELXL .

Validation : Report critical metrics: R factor (<0.05), data-to-parameter ratio (>15:1), and mean σ(C–C) (<0.004 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 272).
  • IR spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Address inconsistencies by:

Restraint application : Use SHELXL’s DELU and SIMU commands to stabilize thermal parameters.

Twinned data analysis : Employ TWIN/BASF commands for non-merohedral twinning .

Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What experimental strategies analyze the electronic effects of methoxy and phenyl substituents on the pyrimidine ring?

  • X-ray crystallography : Compare bond lengths (e.g., C–O vs. C–N) to assess resonance effects .
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potentials and frontier molecular orbitals .
  • Hammett studies : Correlate substituent σ values with reaction rates in nucleophilic substitution .

Q. How can researchers design experiments to study this compound’s potential as a kinase inhibitor?

Enzyme assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, CDK2) using ADP-Glo™ kits.

Molecular docking : Perform AutoDock Vina simulations with kinase PDB structures (e.g., 1M17) to predict binding modes.

SAR analysis : Synthesize analogs (e.g., varying methoxy positions) to map pharmacophore requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.